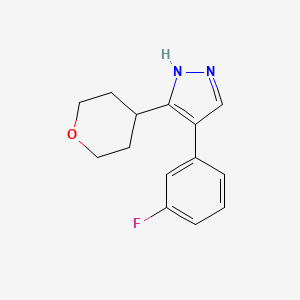![molecular formula C15H22N2O B7644616 N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)
N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide, also known as PB-22, is a synthetic cannabinoid that belongs to the class of aminoalkylindole derivatives. It was first synthesized in 2012 by Pfizer as a potential therapeutic agent for various medical conditions. PB-22 is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.
Mécanisme D'action
N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are found in the central nervous system and immune system, respectively. The activation of these receptors leads to the release of various neurotransmitters and cytokines, which are responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase appetite, and improve mood. This compound has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoid receptor activation. This compound is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to have a high affinity for the CB1 receptor, which can lead to unwanted psychoactive effects. This compound has also been shown to have a high potential for abuse, which can limit its use in certain research settings.
Orientations Futures
There are several future directions for research on N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide. One area of interest is the potential use of this compound in the treatment of cancer. It has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy as a cancer treatment.
Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects, and further research is needed to determine its potential as a therapeutic agent for conditions such as Alzheimer's and Parkinson's disease.
Overall, this compound is a promising compound with a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential benefits and limitations.
Méthodes De Synthèse
N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide can be synthesized by reacting 1-(4-bromobutyl)-4-(4-methyl-1-piperazinyl)-1H-indole with 4-(1-pyrrolidinylmethyl)benzaldehyde in the presence of a palladium catalyst. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-5-15(18)16-14-8-6-13(7-9-14)12-17-10-3-4-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGPCYZPEAQAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


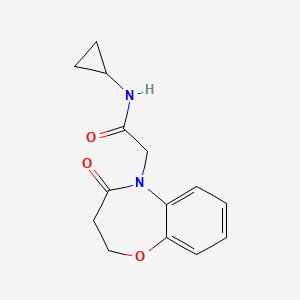
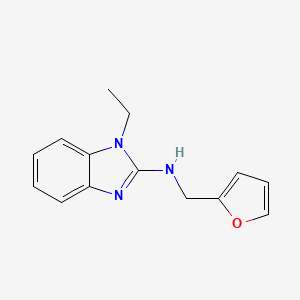
![(3S)-3-(4-chlorophenyl)-3-[[(2R)-oxolane-2-carbonyl]amino]propanoic acid](/img/structure/B7644568.png)

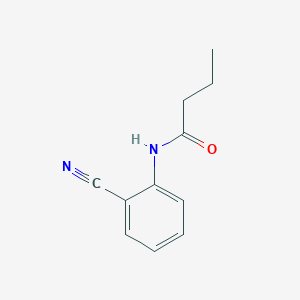

![5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide](/img/structure/B7644606.png)
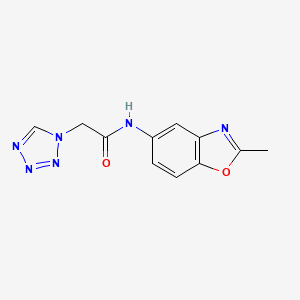

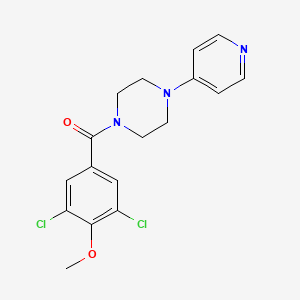
![6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B7644630.png)
![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)
